molecular formula C16H15N3S B1421820 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- CAS No. 1048801-42-8

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

Cat. No. B1421820
CAS RN: 1048801-42-8
M. Wt: 281.4 g/mol
InChI Key: MYUXUGQGMVKQRO-UHFFFAOYSA-N
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Description

“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of aryl hydrazides with CS2 and hydrazine hydrate . The synthesized compounds are then characterized by spectroanalytical techniques .


Molecular Structure Analysis

The molecular structure of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” has been determined using various spectroscopic techniques, including Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reaction of aryl hydrazides with CS2 and hydrazine hydrate leads to the synthesis of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones . The dienophilicity of the triazoledione moiety in 4-pyren-1-yl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione leads to rapid decomposition .

Scientific Research Applications

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-, also known as 3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:

Pharmaceutical Research

This compound exhibits a structure that is potentially useful in pharmaceutical research. Triazole derivatives are known for their therapeutic properties and are often explored for drug development. They may serve as the basis for creating new medications with antithyroid , antibacterial, antifungal, or antiviral activities.

Mechanism of Action

The mechanism of action of triazole derivatives is often related to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

properties

IUPAC Name

3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-7-3-5-9-13(11)15-17-18-16(20)19(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUXUGQGMVKQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
Reactant of Route 2
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
Reactant of Route 3
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
Reactant of Route 4
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

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